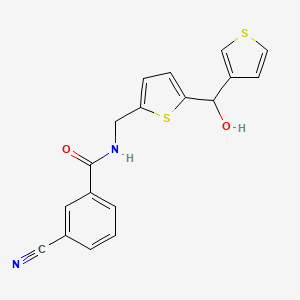

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Description

3-Cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzoyl ring and a hydroxythiophenylmethyl substituent on the thiophene moiety. This compound combines a rigid benzamide core with two thiophene rings, one of which is functionalized with a hydroxyl group. The cyano group may enhance electron-withdrawing properties, influencing reactivity or binding affinity, while the hydroxyl group could improve solubility or participate in hydrogen bonding .

Properties

IUPAC Name |

3-cyano-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c19-9-12-2-1-3-13(8-12)18(22)20-10-15-4-5-16(24-15)17(21)14-6-7-23-11-14/h1-8,11,17,21H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHKLJQIXVFYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a benzamide precursor.

Thiophene Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling Reaction: The thiophene derivative is then reacted with a benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

Reduction: Formation of 3-amino-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and microbial infections .

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents and core modifications:

*Calculated based on molecular formula.

Key Observations:

- Thiophene vs. Morpholine/Thiazole/Oxadiazole: The dual thiophene rings in the target compound may enhance π-π stacking compared to morpholine (in ) or oxadiazole (in ), which are more polar and conformationally flexible.

- Cyano vs.

- Hydroxyl Group Placement: The hydroxymethyl linkage in the target compound differs from the direct hydroxyl substitution in , possibly affecting solubility and hydrogen-bonding interactions.

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility relative to the chloro-substituted analog in , which is more lipophilic.

Biological Activity

3-Cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H18N2O2S

- Molecular Weight : 314.4 g/mol

- CAS Number : 2034481-85-9

The structure features a cyano group, hydroxy group, and thiophene rings, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : It could bind to various receptors, similar to other benzamide derivatives, affecting cellular signaling.

- Signal Transduction Pathways : The presence of functional groups allows for potential modulation of signal transduction pathways, which are crucial in various physiological processes.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of pharmacological activities:

- Anticancer Activity : Analogous compounds have shown significant inhibitory effects on tumor growth by targeting specific kinases involved in cancer progression. For instance, quinazoline derivatives have demonstrated strong activity against EGFR (Epidermal Growth Factor Receptor) with IC50 values in the nanomolar range .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide | Anticancer | TBD |

| Quinazoline Derivative | EGFR Inhibitor | 0.47 |

| Standard Erlotinib | EGFR Inhibitor | 7.59 |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For example, a study showed that modifications in the benzamide structure significantly enhanced cytotoxicity against various cancer cell lines .

- Antimicrobial Activity : Other related thiophene-containing compounds have been evaluated for antibacterial properties, showing effectiveness against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.